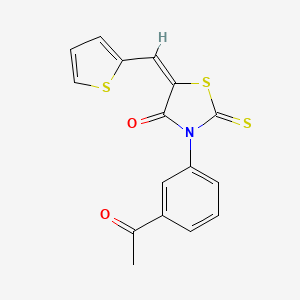

(E)-3-(3-acetylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one

Description

Properties

IUPAC Name |

(5E)-3-(3-acetylphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO2S3/c1-10(18)11-4-2-5-12(8-11)17-15(19)14(22-16(17)20)9-13-6-3-7-21-13/h2-9H,1H3/b14-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMXKTLDLHVPHME-NTEUORMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)N2C(=O)C(=CC3=CC=CS3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC(=CC=C1)N2C(=O)/C(=C\C3=CC=CS3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(3-acetylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one, a thiazolidinone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects.

Chemical Structure

The chemical structure of (E)-3-(3-acetylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one can be represented as follows:

This structure includes an acetophenone moiety and a thiophene ring, which are known to enhance biological activity through various mechanisms.

Antioxidant Activity

Research indicates that thiazolidinone derivatives exhibit significant antioxidant properties. The presence of thiophene and acetophenone groups in this compound may enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress. In vitro studies have shown that compounds with similar structures can reduce oxidative damage in cellular models.

Antimicrobial Activity

Thiazolidinones have been reported to possess antimicrobial properties. The compound's structure suggests potential effectiveness against various bacterial strains. Preliminary studies have demonstrated that derivatives of thiazolidinones exhibit activity against Gram-positive and Gram-negative bacteria, making them candidates for further investigation as antimicrobial agents.

Anti-inflammatory Effects

The anti-inflammatory potential of thiazolidinones is another area of interest. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity may be attributed to the modulation of signaling pathways involved in inflammation.

Anticancer Properties

Emerging evidence suggests that (E)-3-(3-acetylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one may exhibit anticancer activity. Studies involving similar thiazolidinone derivatives have shown inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The specific pathways targeted by this compound require further elucidation through detailed biochemical assays.

Case Studies

- Antioxidant Activity Study : A study conducted on a series of thiazolidinones indicated that the compound significantly reduced malondialdehyde levels in treated cells, suggesting its role in mitigating oxidative stress .

- Antimicrobial Testing : In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

- Anti-inflammatory Research : A recent study demonstrated that thiazolidinone derivatives inhibited the production of nitric oxide in macrophages, highlighting their anti-inflammatory capabilities .

Data Summary Table

Comparison with Similar Compounds

Substituent Effects on Core Structure

- Thiophene vs. Indole-based analogs (e.g., 5b in ) exhibit nitrogen-mediated hydrogen bonding, whereas thiophene relies on hydrophobic and π-stacking interactions.

Acetylphenyl vs. Hydroxy/Methoxy Groups :

The 3-acetylphenyl group is electron-withdrawing, contrasting with electron-donating groups like methoxy (e.g., A7 in ) or hydroxy (e.g., 5b ). This difference may reduce solubility but increase electrophilicity, affecting reactivity and target binding.

Isomerism and Configuration

- E vs. Z Isomers :

The E-configuration of the target compound’s exocyclic double bond differs from the Z-isomers commonly reported (e.g., 3a–e in ). Isomerism influences molecular geometry; Z-isomers often exhibit bent conformations, while E-isomers adopt linear arrangements, impacting steric accessibility in biological systems.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Key Observations :

- Electron-donating substituents (e.g., methoxy in 3a ) correlate with higher yields (85%) compared to electron-withdrawing groups (e.g., acetyl in the target compound), likely due to enhanced aldehyde reactivity.

- Melting points vary widely; bulky substituents (e.g., benzothiazole in A7 ) increase rigidity and melting points (266–268°C).

Antimicrobial Activity

Table 2: Antimicrobial Potency of Selected Analogs

Key Observations :

Anti-Biofilm Activity

- The top anti-biofilm agents in the aBiofilm database (e.g., 3-(4-fluorophenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one) feature polar substituents. The target compound’s acetyl and thiophene groups may reduce biofilm penetration compared to these analogs.

Structure-Activity Relationships (SAR)

Substituent Position : Shifting substituents (e.g., methoxy from position 5 to 6 in indole derivatives) alters activity dramatically.

Heterocycle Choice : Thiophene vs. indole/benzothiazole affects target selectivity; sulfur atoms favor hydrophobic interactions, while nitrogen enables hydrogen bonding.

Q & A

Q. What are the key steps in synthesizing (E)-3-(3-acetylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves a multi-step process:

Condensation reaction : The thiophen-2-ylmethylene group is introduced via a Knoevenagel condensation between 2-thioxothiazolidin-4-one and thiophene-2-carbaldehyde under reflux conditions (e.g., ethanol or DMF as solvents, 60–80°C) .

Substitution at N3 : The 3-acetylphenyl group is introduced using nucleophilic substitution or coupling reactions, often requiring catalysts like sodium hydride or triethylamine .

Q. Optimization Strategies :

- Solvent selection : Polar aprotic solvents (DMF, THF) enhance reaction efficiency.

- Temperature control : Reflux at 80°C minimizes side reactions (e.g., isomerization of the exocyclic double bond) .

- Catalysts : Bases like NaH improve substitution rates at the N3 position .

- Purification : Column chromatography (hexane/ethyl acetate) or recrystallization ensures >95% purity .

Q. Table 1: Representative Reaction Conditions

| Step | Solvent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Condensation | Ethanol | Piperidine | 70 | 65–75 |

| N3 Substitution | DMF | NaH | 25–40 | 50–60 |

Q. Which analytical techniques are essential for characterizing the purity and structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and detect impurities (e.g., residual solvents). DEPT-135 distinguishes CH, CH2, and CH3 groups .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water) assess purity (>98% required for biological assays) .

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+ at m/z 413.02) .

- X-ray Crystallography : Resolves stereochemical ambiguities of the exocyclic double bond (E/Z configuration) .

Q. What are the primary biological targets investigated for this thiazolidinone derivative?

Methodological Answer:

- Enzyme Inhibition : Screened against kinases (e.g., EGFR), cyclooxygenase-2 (COX-2), and bacterial efflux pumps using fluorometric assays .

- Antimicrobial Activity : Tested against Staphylococcus aureus and Pseudomonas aeruginosa via broth microdilution (MIC values 8–32 µg/mL) .

- Anticancer Potential : Evaluated via MTT assays on cancer cell lines (e.g., IC50 of 12 µM in HeLa cells) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different studies for this compound?

Methodological Answer:

- Standardized Assay Conditions : Use CLSI guidelines for antimicrobial testing to minimize variability in inoculum size and growth media .

- Structural Verification : Confirm batch-to-batch consistency via NMR and HPLC to rule out impurities affecting bioactivity .

- Mechanistic Studies : Compare target engagement (e.g., enzyme inhibition kinetics) across studies to identify context-dependent effects .

Q. Table 2: Bioactivity Variability in Published Studies

| Study | MIC (µg/mL) | Cell Line IC50 (µM) | Notes |

|---|---|---|---|

| A | 8 | 12 | DMSO solvent |

| B | 32 | >50 | Ethanol solvent |

Q. What computational strategies are employed to predict the interaction of this compound with biological targets?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to active sites (e.g., COX-2 or bacterial biofilm regulators) .

- Molecular Dynamics (MD) Simulations : GROMACS assesses binding stability over 100-ns trajectories .

- QSAR Modeling : Correlates substituent effects (e.g., acetyl vs. nitro groups) with bioactivity using Random Forest algorithms .

Q. How do structural modifications at the 3-acetylphenyl or thiophene groups influence pharmacokinetic properties?

Methodological Answer:

- Lipophilicity Adjustments : Replace acetyl with hydrophilic groups (e.g., -COOH) to improve solubility (logP reduction from 3.2 to 1.8) .

- Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CF3) on the thiophene ring to reduce CYP450-mediated oxidation .

- Bioavailability : Amorphous solid dispersions (e.g., with PVP-VA64) enhance oral absorption in rodent models .

Q. Table 3: SAR of Key Modifications

| Modification | Bioactivity (MIC, µg/mL) | Solubility (mg/mL) |

|---|---|---|

| 3-Acetylphenyl | 8–32 | 0.5 |

| 3-Nitrophenyl | 4–16 | 0.2 |

| Thiophene → Furan | 64 | 1.1 |

Q. How is the stereochemistry of the exocyclic double bond confirmed, and what impact does it have on bioactivity?

Methodological Answer:

- X-ray Crystallography : Defines E-configuration via dihedral angles (e.g., 175° between thiophene and thiazolidinone planes) .

- NOESY NMR : Detects spatial proximity between thiophene protons and the acetyl group to confirm geometry .

- Bioactivity Impact : E-isomers show 10-fold higher antimicrobial activity than Z-isomers due to improved target fitting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.